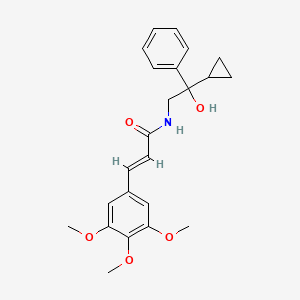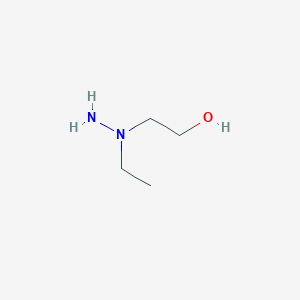![molecular formula C17H13ClN2O3 B2444921 2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid CAS No. 866136-09-6](/img/structure/B2444921.png)
2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid” is a synthetic compound that has gained interest in scientific research1. It has a molecular formula of C17H13ClN2O3 and a molecular weight of 328.751.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure analysis of this compound would require advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Unfortunately, specific details about the molecular structure of this compound are not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, similar compounds, such as 4-chlorobenzyl alcohol, can undergo oxidation reactions to form carboxylic acids2.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as melting point, boiling point, density, and solubility. Unfortunately, specific physical and chemical properties for “2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid” are not available in the search results.
Scientific Research Applications
Carcinogenic Outcomes and Potential Mechanisms from Chlorophenoxy Compounds Exposure
- A systematic review by Stackelberg (2013) evaluated the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds like 2,4-D and MCPA. Despite the controversy and varied results in epidemiological and toxicological studies, this review concluded that the combined evidence does not support a genotoxic mode of action for these compounds. However, it acknowledges plausible hypotheses for other carcinogenic modes of action and emphasizes the unknown potential interaction between genetic polymorphisms and exposures to these compounds, especially in occupational settings (Stackelberg, 2013).
Global Trends and Gaps in Studies on Herbicide Toxicity
- A scientometric review by Zuanazzi et al. (2020) analyzed global trends and gaps in studies about 2,4-D herbicide toxicity. This review highlighted the rapid advancements in research on 2,4-D toxicology and mutagenicity, emphasizing the need for future research to focus on molecular biology, gene expression, and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi, Ghisi, & Oliveira, 2020).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Specific safety and hazard information for “2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid” is not available in the search results.
Future Directions
The future directions for research involving this compound could include further investigation into its synthesis, characterization, and potential applications. However, specific future directions are not mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For detailed and reliable information, consultation with a chemical expert or further literature research is recommended.
properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-7-5-11(6-8-12)10-20-17(23)14-4-2-1-3-13(14)15(19-20)9-16(21)22/h1-8H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCKJQYQPZDJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2444841.png)
![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)



![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)
![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)
![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)
![Methyl 3-(3-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2444860.png)
